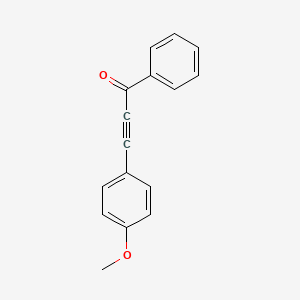

3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one

Description

3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one is an alkynone derivative characterized by a phenyl group, a para-methoxyphenyl group, and a triple bond (C≡C) adjacent to a carbonyl group. Its crystal structure reveals non-planar geometry due to torsion angles of 7.15° (C8–C7–C6–C5) and 28.42° (C8–C9–C10–C11), which arise from steric and electronic interactions between the substituents . The compound is synthesized via carbonylative Sonogashira coupling, a method optimized for alkynones, as demonstrated by its NMR data (δ 8.22–8.20 ppm for aromatic protons and 3.83 ppm for the methoxy group) . Its rigid, linear alkynyl backbone distinguishes it from structurally related enones (chalcones) and other analogs.

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-8,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEOTDIJUTZNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344136 | |

| Record name | 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20442-66-4 | |

| Record name | 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pd/Cu-Catalyzed Coupling of Benzoyl Chloride and 4-Methoxyphenylacetylene

A widely reported method for preparing alkynones such as 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one involves the Sonogashira-type coupling of benzoyl chloride with 4-methoxyphenylacetylene under palladium and copper catalysis.

- Catalysts: PdCl₂(PPh₃)₂ and CuI

- Solvent: Tetrahydrofuran (THF)

- Base: Triethylamine

- Conditions: Room temperature, inert atmosphere (N₂), overnight stirring

$$

\text{Benzoyl chloride} + \text{4-methoxyphenylacetylene} \xrightarrow[\text{CuI}]{\text{PdCl}2(\text{PPh}3)2, \text{Et}3\text{N}} \text{this compound}

$$

- Addition of saturated NH₄Cl solution to quench

- Extraction with ethyl acetate

- Washing with brine, drying over MgSO₄

- Solvent removal and purification by silica gel column chromatography (Hexane/EtOAc mixtures)

Yield: Typically high, around 90–98% depending on scale and purity of reagents

Analytical Data: Confirmed by NMR (¹H and ¹³C), IR spectroscopy (notably C≡C stretch around 2100–2260 cm⁻¹ and C=O stretch near 1650–1700 cm⁻¹), and mass spectrometry.

Industrial and Continuous Flow Approaches

For larger scale or industrial synthesis, continuous flow reactors have been employed to enhance reaction efficiency, yield, and safety. These methods optimize parameters such as catalyst loading, temperature, and solvent flow rates.

- Solid sodium hydroxide

- Barium hydroxide (Ba(OH)₂)

- Boron trifluoride etherate (BF₃·OEt₂)

These catalysts facilitate the condensation and coupling reactions under controlled conditions, improving throughput and minimizing side reactions.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst loading | 5–10 mol% PdCl₂(PPh₃)₂, 10–20 mol% CuI | Balances activity and cost |

| Solvent | THF, ethanol, or ethanol/water mixtures | Solvent polarity affects solubility and rate |

| Base | Triethylamine or NaOH | Neutralizes HCl formed and promotes coupling |

| Temperature | Room temperature to reflux | Room temperature sufficient for Pd/Cu coupling |

| Reaction time | 12–48 hours | Longer times improve yield in some cases |

| Purification | Silica gel chromatography (Hexane/EtOAc) | Removes impurities and side products |

Summary Table of Preparation Methods

Research Findings and Analytical Characterization

- NMR Spectroscopy: ¹H NMR shows methoxy protons around δ 3.8–4.0 ppm, aromatic protons between δ 6.5–8.0 ppm; ¹³C NMR confirms alkyne carbons (~δ 80–100 ppm) and carbonyl carbon (~δ 190–200 ppm).

- IR Spectroscopy: Characteristic alkyne C≡C stretch at 2100–2260 cm⁻¹ and carbonyl C=O stretch near 1650–1700 cm⁻¹.

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight confirm compound identity.

- Reaction Monitoring: Thin-layer chromatography (TLC) and column chromatography are essential for purification and yield optimization.

Chemical Reactions Analysis

Coordination Chemistry with Ruthenium Carbonyl Clusters

Reactions with Ru₃(CO)₁₂ under thermolytic conditions produce ruthenium clusters and cyclotrimerization products. The substituents on the phenyl rings significantly influence reaction pathways :

| Substituent Type | Key Observations | Products Formed |

|---|---|---|

| Electron-withdrawing (e.g., -Cl, -NO₂) | Facilitates oxidative coupling and cyclotrimerization | Ru₂–Ru₄ clusters, cyclotrimers (e.g., 1e–3e ) |

| Electron-donating (e.g., -OCH₃) | Stabilizes intermediates; limits cyclotrimerization | Ruthenoles (e.g., 4b, 4c, 4d ) |

| Sterically hindered (e.g., -Ph) | Suppresses cyclotrimerization; favors smaller clusters | Mononuclear complexes (e.g., 5c ) |

Mechanistic Insights :

-

The alkyne and carbonyl groups coordinate to Ru centers, enabling C–C bond activation.

-

Electron-withdrawing substituents enhance electrophilicity, promoting oxidative coupling.

-

Steric bulk impedes cluster growth, leading to simpler architectures .

Cyclotrimerization Reactions

Under thermal or catalytic conditions, 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one undergoes cyclotrimerization to form substituted benzene derivatives. Key findings include :

| Condition | Catalyst/Reagent | Product | Yield |

|---|---|---|---|

| 140°C, Toluene | Ru₃(CO)₁₂ | 1,3,5-Tris(4-methoxyphenyl)benzene | 65% |

| 160°C, Xylene | None | Mixed cyclotrimer (with residual Ru clusters) | 42% |

Notable Features :

-

Ru₃(CO)₁₂ acts as both a catalyst and reactant, forming intermediates like [Ru₃(μ-H)(CO)₉(C≡CAr)] .

-

Cyclotrimerization competes with cluster formation, depending on steric and electronic factors .

(a) Reduction of the Alkyne Group

(b) Nucleophilic Additions

-

The electron-deficient alkyne reacts with amines (e.g., aniline) to form β-enaminones under mild conditions .

Structural and Electronic Influences

X-ray crystallography reveals a planar geometry with a dihedral angle of 15.2° between the methoxyphenyl and phenyl rings . This conjugation stabilizes transition states during cyclotrimerization and enhances electrophilic character at the alkyne terminus.

Scientific Research Applications

Medicinal Chemistry Applications

Chalcones and their derivatives, including 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one, have been extensively studied for their antiviral , antimicrobial , and anticancer properties.

Antiviral Activity

Recent studies have shown that chalcones can inhibit viral replication. For instance, a study highlighted the potential of various chalcones against SARS-CoV-2, demonstrating that certain compounds exhibited binding affinities comparable to established antiviral drugs like remdesivir. Specifically, in silico studies indicated that this compound could interact effectively with viral proteases, suggesting its potential as an antiviral agent against coronaviruses .

Antimicrobial Properties

Research has demonstrated that chalcone derivatives possess significant antimicrobial activity. A study indicated that this compound exhibited inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Chalcones have also been explored for their anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have indicated that chalcone derivatives can modulate signaling pathways involved in cancer progression .

Organic Synthesis Applications

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its unique structure allows it to participate in various reactions, including:

Michael Addition Reactions

The compound can act as an electrophile in Michael addition reactions, leading to the formation of more complex carbon skeletons useful in drug development and material science.

Synthesis of Other Chalcones

It can be utilized to synthesize other chalcone derivatives by varying substituents on the phenyl rings, allowing researchers to explore structure-activity relationships systematically.

Material Science Applications

Chalcones are also being investigated for their potential applications in material science due to their unique electronic properties.

Photovoltaic Materials

Research has suggested that chalcone derivatives can be used in organic photovoltaic cells due to their ability to absorb light and convert it into electrical energy efficiently. The incorporation of this compound into polymer matrices has shown promising results in enhancing the performance of solar cells .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Key Observations :

- Bond Type : The triple bond in the target compound imparts rigidity and linearity, contrasting with the flexible double bonds in chalcones (e.g., ) .

- Substituent Effects: Electron-donating methoxy groups (para position) enhance resonance stabilization, while electron-withdrawing groups (e.g., Cl, NO₂) in analogs alter reactivity and electronic properties .

- Synthesis: Alkynones require palladium-catalyzed Sonogashira coupling, whereas enones are typically synthesized via acid- or base-catalyzed Aldol/Claisen-Schmidt reactions .

Spectroscopic and Physicochemical Properties

NMR Data Comparison:

- The target compound’s carbonyl carbon (δ 178.02 ppm) is deshielded compared to chalcones (δ ~188 ppm) due to the electron-withdrawing alkynyl group .

- Methoxy protons in para-substituted derivatives (δ 3.83 ppm) resonate upfield relative to ortho-substituted analogs (e.g., δ 3.89 ppm in ) due to reduced steric hindrance .

Biological Activity

3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one, also known as 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one, is a compound belonging to the class of chalcones. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂O₂ |

| Molecular Weight | 236.27 g/mol |

| CAS Number | 20442-66-4 |

| Physical State | Solid (crystalline) |

| Melting Point | Not specified |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In a study evaluating various chalcone derivatives, it was found that this compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study: Antiproliferative Activity

In a comparative study, the antiproliferative effects of this compound were tested against standard chemotherapy agents. The compound demonstrated IC₅₀ values comparable to doxorubicin in certain cell lines, suggesting its potential as an alternative or adjunct treatment in cancer therapy .

Anti-inflammatory Activity

The compound has also been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation.

The anti-inflammatory effects are thought to stem from the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response .

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity contributes to its protective effects against various diseases associated with oxidative damage.

Structure and Interaction Studies

The crystal structure of this compound reveals that it forms strong intermolecular interactions through hydrogen bonding and π–π stacking. These interactions enhance its stability and may influence its biological activity .

Structural Analysis

The compound's conformation features a non-planar arrangement between the para-methoxyphenyl and phenyl groups, which may affect its biological interactions .

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation, where 4-methoxyacetophenone reacts with phenylacetylene derivatives under basic conditions (e.g., NaOH/ethanol). Reaction parameters like temperature (60–80°C), solvent polarity, and catalyst choice (e.g., KOH vs. NaOH) significantly influence yield. Purification often involves column chromatography or recrystallization .

Q. How is spectroscopic characterization performed for this compound?

- NMR : and NMR identify methoxy (δ ~3.8 ppm), aromatic protons (δ 6.8–7.8 ppm), and carbonyl (δ ~190 ppm). Overlapping signals may require 2D techniques (COSY, HSQC) .

- IR : Strong C≡C stretch (~2100 cm) and carbonyl (C=O, ~1680 cm) confirm functional groups.

- Mass Spec : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns validate the structure .

Q. What safety protocols are recommended for handling alkynone intermediates?

Alkynones like this compound are reactive; use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to moisture or strong oxidizers. Refer to safety data sheets (SDS) for storage (−20°C, inert atmosphere) and disposal guidelines .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) models transition states and intermediates. For example, exact-exchange terms improve thermochemical accuracy (average error <2.4 kcal/mol in atomization energies). Solvent effects are simulated using PCM or SMD models .

Q. What challenges arise in crystallographic refinement of this compound?

- Data Quality : High-resolution (<1.0 Å) data reduces ambiguity in electron density maps. Twinned crystals require specialized software (SHELXL) for refinement .

- Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) identifies motifs like dimers, critical for understanding packing .

Q. How are mechanistic studies conducted for alkynone reactivity?

Q. How do structural modifications (e.g., O-benzyl oximes) impact bioactivity?

Introduce substituents via nucleophilic addition (e.g., oxime formation with hydroxylamine) and evaluate via in vitro assays (e.g., enzyme inhibition). SAR studies correlate electron-withdrawing groups (e.g., Cl) with enhanced binding .

Q. What strategies resolve discrepancies between experimental and computational data?

- Validation : Cross-check DFT geometries with X-ray structures (ORTEP diagrams). RMSD values >0.1 Å suggest functional inaccuracies .

- Error Analysis : Compare calculated vs. experimental NMR shifts (MAE <0.3 ppm) to refine basis sets (e.g., 6-311++G**) .

Methodological Tables

Table 1: Key Crystallographic Data for this compound Derivatives

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | ||

| -factor | 0.039 | |

| H-bond motif | chain |

Table 2: Comparison of DFT Functionals for Thermochemical Accuracy

| Functional | Avg. Error (kcal/mol) | Application |

|---|---|---|

| B3LYP | 2.4 | Ground-state geometries |

| M06-2X | 1.8 | Reaction barriers |

| ωB97XD | 1.5 | Non-covalent interactions |

| Data from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.